Enterotoxin STp (E. coli)
Vue d'ensemble
Description
Enterotoxigenic Escherichia coli (E. coli), or ETEC, is a significant cause of bacterial diarrheal illness . ETEC produces several toxic peptides, including the heat-stable enterotoxin STp . This toxin is synthesized in vivo as a 72 amino acid precursor consisting of pre-, pro-, and mature regions . The mature STp is composed of 18 amino acids containing three intramolecular disulfide bonds, which seem to be important for the correct conformation of the biologically active structure .
Synthesis Analysis
STp is presumed from its DNA sequence to be synthesized in vivo as a 72-amino-acid residue precursor that is cleaved to generate mature STp consisting of the 18 carboxy-terminal amino acid residues . The length of the STp precursor indicated the existence of a pro sequence between the signal peptide and the mature protein .Molecular Structure Analysis
The mature STp is composed of 18 amino acids containing three intramolecular disulfide bonds . These disulfide bonds seem to be important for the correct conformation of the biologically active structure .Physical And Chemical Properties Analysis
Mature STp is composed of 18 amino acids containing three intramolecular disulfide bonds . These disulfide bonds seem to be important for the correct conformation of the biologically active structure .Applications De Recherche Scientifique
Disulfide Linkages in STp : The heat-stable enterotoxins produced by enterotoxigenic Escherichia coli (including STp) are bound by three intramolecular disulfide bonds, crucial for their enterotoxigenic activity. These linkages in STp from a porcine strain are identical to those in STh from a human strain (Hidaka et al., 1988).
Impact of Amino Acid Substitution on STp : Substituting different amino acids at position 11 of STp significantly decreases its enterotoxic activities. Specifically, the Asn-11 residue in STp plays a vital role in its enterotoxic activity, with the amide group and side chain length being particularly important (Okamoto et al., 1988).
Structural Requirements for Biological Activities : The biological activity of STp is influenced by its structural characteristics. Studies using X-ray crystallography of STp analogs reveal that biological activities are associated with specific structural segments and the direct interaction of certain amino acids with the receptor protein, rather than overall structural changes (Sato et al., 1996).
DNA Colony Hybridization for Detecting STp : A DNA hybridization method using synthetic oligonucleotides can detect enterotoxigenic E. coli strains producing STp. This method, involving 22-base DNA probes specific for ST genes, is effective in identifying strains containing the STp gene (Hill et al., 1986).
Essential Structure for Enterotoxigenic Activity : Peptides consisting of 13 amino acid residues and three disulfide bonds in STp have the same biological and immunological properties as native STp, indicating that this specific sequence and disulfide linkages are essential for its full biological activity (Yoshimura et al., 1985).
Long-Acting STp Analogs : Analogs of STp with specific amino acid substitutions show different biological properties. For example, an analog of STp with a D-amino acid substitution at a specific position exhibits the same biological properties as STp but has a longer-lasting effect (Kubota et al., 1989).
Conformation in Solution of STp : The full toxicity of STp is attributed to a core peptide consisting of 13 amino acids. The tertiary structure of this core peptide in both organic and aqueous solutions was analyzed, providing insights into the molecular basis of its toxic activity (Ozaki et al., 1991).
Safety And Hazards
Orientations Futures
Despite several decades of effort, a licensed vaccine that protects against the breadth of these pathogens remains an aspirational goal . Nevertheless, novel strategies that include toxoids, a more complete understanding of ETEC molecular pathogenesis, structural details of target immunogens, and the discovery of more highly conserved antigens essential for virulence should accelerate progress and make a broadly protective vaccine feasible .
Propriétés
IUPAC Name |
(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-21-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4,44-dimethyl-30-(2-methylpropyl)-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H110N20O26S6/c1-37(2)24-48-69(114)96-57-35-130-128-31-53(73(118)94-52(81(126)127)27-43-15-19-45(104)20-16-43)88-62(107)30-85-65(110)38(3)86-72(117)54-32-129-131-33-55(74(119)89-47(68(113)90-48)21-22-63(108)109)98-77(122)58(36-133-132-34-56(99-76(57)121)75(120)93-51(29-61(84)106)80(125)101-23-9-12-59(101)78(123)87-39(4)66(111)95-54)97-71(116)49(26-42-13-17-44(103)18-14-42)91-70(115)50(25-41-10-7-6-8-11-41)92-79(124)64(40(5)102)100-67(112)46(82)28-60(83)105/h6-8,10-11,13-20,37-40,46-59,64,102-104H,9,12,21-36,82H2,1-5H3,(H2,83,105)(H2,84,106)(H,85,110)(H,86,117)(H,87,123)(H,88,107)(H,89,119)(H,90,113)(H,91,115)(H,92,124)(H,93,120)(H,94,118)(H,95,111)(H,96,114)(H,97,116)(H,98,122)(H,99,121)(H,100,112)(H,108,109)(H,126,127)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIKRCUENCODK-MSQIXQTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N)C(=O)NC(C(=O)N7CCCC7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)C)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H110N20O26S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1972.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enterotoxin STp (E. coli) |
Citations
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